![molecular formula C8H13BrO2S B2586111 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane CAS No. 2460755-64-8](/img/structure/B2586111.png)

1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

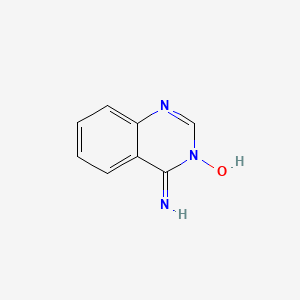

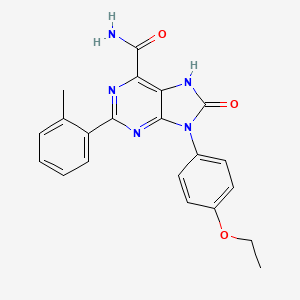

“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 2460755-64-8 . It has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is an organic compound and the simplest member of the bicyclic bridged compounds family .

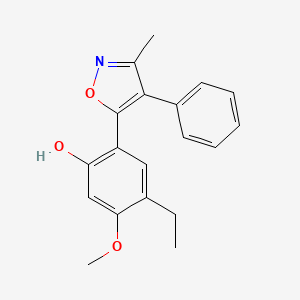

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The specific structure of “1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” includes a bromo group and a propan-2-ylsulfonyl group attached to the bicyclo[1.1.1]pentane core .Physical And Chemical Properties Analysis

“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is a hydrocarbon with formula C5H8 .Aplicaciones Científicas De Investigación

Applications of 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane

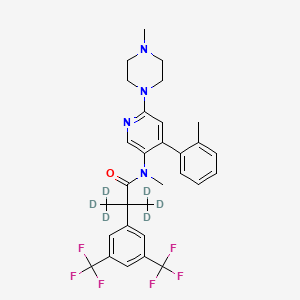

Molecular Rods in Materials Science: Bicyclo[1.1.1]pentane derivatives, including 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane, have been utilized as molecular rods in materials science. These structures serve as rigid, linear components in the construction of complex materials, contributing to the stability and specificity of molecular interactions within the material .

Supramolecular Linker Units: The compound’s unique geometry makes it an excellent candidate for supramolecular linker units. These linkers are crucial in the formation of larger supramolecular assemblies, which have applications ranging from drug delivery systems to the development of new materials .

Liquid Crystals: Due to its structural properties, 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be used in the design of liquid crystals. These substances exhibit a phase of matter that has properties between those of conventional liquids and solid crystals, which is valuable in display technology .

FRET Sensors: The compound is also applicable in the creation of Förster Resonance Energy Transfer (FRET) sensors. FRET sensors are used to detect biological interactions at a molecular level, which is essential for understanding biological processes and developing diagnostic tools .

Metal–Organic Frameworks (MOFs): 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be incorporated into metal–organic frameworks. MOFs are porous materials that have high surface areas and are used for gas storage, separation, and catalysis .

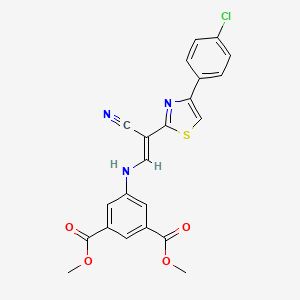

Bioisostere in Drug Discovery: The bicyclo[1.1.1]pentane motif, part of the compound’s structure, is a valuable bioisostere in drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, potentially improving the solubility, potency, and metabolic stability of drug molecules .

Homolytic Aromatic Alkylation: This compound has been used in homolytic aromatic alkylation protocols. Such protocols are significant in the synthesis of complex organic molecules, which can lead to the development of new pharmaceuticals and materials .

Analytical Chemistry: In analytical chemistry, 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be used as a standard or reference compound in various chromatographic techniques to help identify and quantify other substances .

Direcciones Futuras

Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, but recent advances in synthetic chemistry have made it possible to produce these compounds in larger quantities . This could potentially lead to the increased use of these compounds in drug discovery and other applications .

Propiedades

IUPAC Name |

1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQCXKZFMOAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586029.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)

![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)